molecular formula C8H8O3S2 B136396 (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide CAS No. 148719-91-9

(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide

Cat. No.: B136396
CAS No.: 148719-91-9
M. Wt: 216.3 g/mol
InChI Key: LQUUXMUPBQBKHA-YFKPBYRVSA-N
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Description

“(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide” is a chemical compound with the CAS Number: 148719-91-9 . It has a molecular weight of 217.29 . The IUPAC name for this compound is (S)-6-methyl-5,6-dihydro-1lambda3-thieno [2,3-b]thiopyran-4 (1H)-one 7,7-dioxide .


Synthesis Analysis

The synthesis of this compound involves a process for preparing 5,6-dihydro-4-hydroxy- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide . This process involves subjecting 5,6-dihydro-4-oxo- (S)-6-methyl-thieno [ 2,3-b]thiopyran-7,7-dioxide to the action of a microorganism to reduce the thienothiopyran derivative .


Molecular Structure Analysis

The structure of (4S,6S)-methyl-5,6-dihydro-4H-thieno [2,3-b]thiopyran-4-ol-7,7-dioxide was confirmed by single-crystal X-ray analysis .


Chemical Reactions Analysis

The reaction of crucial importance in the synthesis of this compound is a remarkably stereoselective solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.29 .

Scientific Research Applications

Enzymatic Kinetic Resolution

The compound has been explored in the enzymatic kinetic resolution of dorzolamide intermediates using Burkholderia cepacia lipase, demonstrating its utility in producing stereoisomers for pharmaceutical applications. This process involves the preparation of different stereoisomers starting from a racemic mixture and employing enzymatic acylation or alcoholysis for purification and epimerization to obtain the desired cis and trans enantiomers, highlighting its significance in stereoselective synthesis (Turcu, Rantapaju, & Kanerva, 2009).

Carbonic Anhydrase Inhibition

Dorzolamide hydrochloride, which includes the (S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide structure, acts as a carbonic anhydrase inhibitor. This class of drugs is crucial for treating conditions like glaucoma by reducing intraocular pressure. The detailed molecular structure and hydrogen bonding mediated by Cl− anions contribute to its inhibitory effect, emphasizing its role in drug design and pharmacological activity (Ravikumar & Sridhar, 2007).

Synthetic Routes and Intermediate Preparation

The compound serves as a key intermediate in the synthesis of dorzolamide, a therapeutic agent for glaucoma. Various synthetic approaches have been developed to prepare this compound and its sulfonamide derivatives, underscoring its importance in the synthesis of medically relevant molecules. These methods involve cyclization, chlorosulfonylation, and amination steps to produce the desired sulfonamide structure, showcasing the versatility and significance of this compound in synthetic organic chemistry (Lei, 2007).

Properties

IUPAC Name

(6S)-6-methyl-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5H,4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUUXMUPBQBKHA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(S1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)C2=C(S1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401335280
Record name (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148719-91-9
Record name (6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one 7,7-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401335280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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